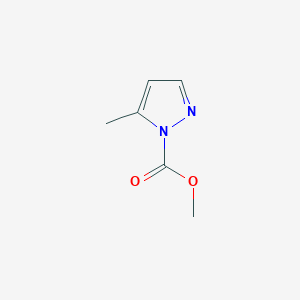
Methyl 5-methyl-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1H-pyrazole-1-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl chloroformate under basic conditions yields this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as transition metals, to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-methyl-1H-pyrazole-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxyl group instead of a methyl group.
1-Methyl-1H-pyrazole-5-carboxaldehyde: Contains an aldehyde group instead of an ester group
Uniqueness
Methyl 5-methyl-1H-pyrazole-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-methyl-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies, supported by data tables and research findings.
Overview of Pyrazole Compounds
Pyrazoles are recognized for their significant medicinal properties, including anti-inflammatory, antibacterial, anticancer, and antioxidant activities. The structural versatility of pyrazoles allows for various modifications that enhance their biological efficacy. This compound is one such derivative that has been studied for its potential therapeutic applications.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A notable study demonstrated that specific pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antibacterial Activity
This compound and its derivatives have been tested against various bacterial strains. One study highlighted the synthesis of novel pyrazole compounds that displayed effective antibacterial properties against E. coli and S. aureus. The presence of specific functional groups was found to enhance the antibacterial activity significantly .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of interest. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that certain pyrazole compounds inhibited cancer cell proliferation with IC50 values ranging from 3 to 14 µM against various cancer types, including breast and prostate cancers .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carboxylic acids or their derivatives under controlled conditions. This process allows for the introduction of various substituents that can modulate the compound's biological activity.
Table 1: Summary of Biological Activities
Detailed Research Findings
In a study evaluating the anti-inflammatory effects of various pyrazoles, this compound was included among several compounds that exhibited significant inhibition of inflammatory markers in animal models . Furthermore, its antibacterial efficacy was confirmed through disc diffusion methods, where it showed comparable results to established antibiotics .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 5-methylpyrazole-1-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-5-3-4-7-8(5)6(9)10-2/h3-4H,1-2H3 |
InChI Key |
IDMDHYKMOTWIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















